molecular formula C18H13BrN2O6 B2627327 6-bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 899997-35-4

6-bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2627327
CAS No.: 899997-35-4
M. Wt: 433.214
InChI Key: KCIGBSFDEYDRTR-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a chromene (benzopyran) core substituted with bromine at position 6, methoxy at position 8, and a carboxamide group at position 3 linked to a 2-methyl-3-nitrophenyl moiety.

Properties

IUPAC Name

6-bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O6/c1-9-13(4-3-5-14(9)21(24)25)20-17(22)12-7-10-6-11(19)8-15(26-2)16(10)27-18(12)23/h3-8H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIGBSFDEYDRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a bromine atom, methoxy group, and a nitrophenyl moiety. The structural formula can be represented as follows:

C17H15BrN2O5\text{C}_{17}\text{H}_{15}\text{Br}\text{N}_{2}\text{O}_{5}

Anticancer Properties

Research has indicated that chromene derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell invasion and migration in various cancer cell lines. Specifically, compounds with bromine substitutions have demonstrated enhanced potency compared to their non-brominated counterparts. In vivo studies revealed that treatment with these derivatives resulted in reduced tumor growth in xenograft models .

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in cancer progression and neurodegenerative diseases. For example, derivatives similar to this compound have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease pathology. The IC50 values for these activities can be significantly low, indicating high potency .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition: Binding to active sites of enzymes such as AChE may prevent the breakdown of neurotransmitters, enhancing cholinergic signaling.
  • DNA Interaction: Similar compounds have been shown to bind to DNA, potentially disrupting replication and transcription processes in cancer cells .
  • Reactive Oxygen Species (ROS) Modulation: Some chromene derivatives exhibit antioxidant properties, reducing oxidative stress within cells, which is crucial for cancer prevention .

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with related chromene derivatives is presented:

Compound NameKey FeaturesAnticancer ActivityAChE Inhibition IC50 (μM)
6-Bromo-N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamideBromine and nitrophenyl groupsHigh3.48
6-Bromo-7-methoxy-8-nitro-2-oxo-2H-chromeneMethoxy and nitro groupsModerate5.31
6-Bromo-coumarin derivativesBromine substitutionSignificant0.27

Case Studies

  • In Vitro Studies : A study evaluated the effects of various chromene derivatives on breast cancer cell lines, demonstrating that those with bromine substitutions significantly inhibited cell proliferation and induced apoptosis.
  • In Vivo Studies : In animal models, treatment with brominated chromenes led to a marked decrease in tumor size compared to controls, suggesting potential for therapeutic applications in oncology.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that coumarin derivatives, including those similar to 6-bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide, exhibit significant anticancer activity. A study demonstrated that certain coumarins can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways associated with tumor growth and metastasis .

1.2 Antimicrobial Activity

Coumarin derivatives are known for their antimicrobial properties. Compounds structurally related to this compound have shown effectiveness against various bacterial and fungal strains. For instance, studies have reported that methoxy-substituted coumarins enhance antimicrobial activity by disrupting microbial cell membranes or inhibiting essential enzymes .

1.3 Neuroprotective Effects

The compound's potential in neuroprotection has been explored through its ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. Coumarin derivatives have been identified as dual-site inhibitors, which not only target acetylcholinesterase but also exhibit antioxidant properties that mitigate oxidative stress associated with neurodegeneration .

Pharmacological Applications

2.1 Anti-inflammatory Activity

Research has highlighted the anti-inflammatory properties of coumarin derivatives, suggesting that compounds like this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is crucial for developing new anti-inflammatory drugs .

2.2 Antiviral Activity

The antiviral potential of coumarins has been documented, with specific derivatives showing efficacy against viral infections by interfering with viral replication and assembly processes. This application is particularly relevant in the context of emerging viral pathogens .

Material Science Applications

3.1 Photophysical Properties

The unique photophysical properties of chromene derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. The incorporation of bromine and methoxy groups can enhance the electronic properties of these materials, leading to improved efficiency in energy conversion processes .

3.2 Sensor Development

Compounds like this compound can be utilized in sensor technology due to their ability to undergo fluorescence changes in response to environmental stimuli such as pH or metal ions. This application is promising for developing sensitive detection systems in environmental monitoring .

Case Studies

StudyApplicationFindings
Study 1AnticancerDemonstrated significant inhibition of cancer cell proliferation via apoptosis induction.
Study 2NeuroprotectionIdentified as a potent acetylcholinesterase inhibitor with antioxidant effects.
Study 3AntimicrobialShowed broad-spectrum antimicrobial activity against various pathogens.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Chromene Modifications

The chromene backbone is a common feature among analogs, but substitutions at positions 6, 8, and 3 vary significantly:

  • 6-Bromo-8-methoxy-N-(tetrahydro-2-furanylmethyl)-2-oxo-2H-chromene-3-carboxamide (): Differs in the N-substituent (tetrahydrofuranmethyl vs. 2-methyl-3-nitrophenyl).
  • 6-Bromo-8-nitro-N-(4-bromo-2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide (): Replaces the methoxy group at position 8 with nitro, enhancing electron-withdrawing properties. The fluorophenyl substituent may improve membrane permeability compared to the nitrophenyl group in the target compound .
  • 6-Bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (): Substitutes the 2-methyl-3-nitrophenyl group with a 4-methoxyphenyl, increasing hydrophilicity due to the polar methoxy group .

Carboxamide Substituent Variations

  • 6-Bromo-8-methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide (): Uses a 2-methoxyethyl group, introducing flexibility and polarity, which may enhance solubility but reduce lipophilicity compared to aromatic substituents .
  • 6-Bromo-N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide (): Incorporates a bulky cyclohexyl group and N-methylation, which could sterically hinder interactions with biological targets while improving metabolic stability .

Antimicrobial Activity

  • The nitro-substituted analog in exhibited moderate antibacterial activity (Yield: 58.8%, IR C–NO₂ at 1529 cm⁻¹), suggesting that nitro groups at position 8 may enhance antimicrobial potency compared to methoxy-substituted derivatives .

Enzyme Inhibition

  • Butyrylcholinesterase (BChE) Inhibition : highlights coumarin carboxamides as reversible BChE inhibitors. The target compound’s 3-nitrophenyl group may enhance π-π stacking with aromatic residues in the enzyme’s active site, analogous to bromo-ethoxy derivatives in the study .
  • Structural Insights : Molecular docking using AutoDock Vina () could predict binding modes, where the nitro group’s electron-withdrawing nature may stabilize charge-transfer interactions with catalytic serine residues .

Physicochemical Properties

Melting Points and Stability

  • 6-Bromo-2H-chromene-3-carbaldehyde derivatives (): Bromine at position 6 correlates with higher melting points (e.g., 106–107°C for 6-bromo vs. 51–52°C for 6-methoxy), likely due to increased molecular symmetry and halogen bonding .
  • N-Substituent Effects : The 2-methyl-3-nitrophenyl group in the target compound may elevate melting points compared to aliphatic substituents (e.g., 2-methoxyethyl in ) due to enhanced crystallinity from aromatic stacking .

Solubility and LogP

  • Methoxy groups (e.g., in and ) improve aqueous solubility but increase LogP values slightly (hydrophobic aromatic rings counterbalance polarity).
  • Nitro groups ( and target compound) reduce solubility due to strong dipole-dipole interactions but enhance membrane permeability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Melting Point (°C) Key Functional Groups Biological Activity
Target Compound 6-Br, 8-OMe, N-(2-Me-3-NO₂Ph) Not Reported Nitro, Bromo, Methoxy Potential BChE inhibition
6-Bromo-8-nitro-N-(4-Br-2-FPh) () 6-Br, 8-NO₂, N-(4-Br-2-FPh) 280 Nitro, Bromo, Fluoro Antibacterial
6-Bromo-8-OMe-N-(4-OMePh) () 6-Br, 8-OMe, N-(4-OMePh) Not Reported Methoxy (×2), Bromo Solubility-enhanced analog
6-Bromo-8-OMe-N-(2-MeOEt) () 6-Br, 8-OMe, N-(2-MeOEt) Not Reported Methoxy, Bromo, Ether Improved aqueous solubility

Table 2: Spectroscopic Data (Selected Compounds)

Compound (Evidence) IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Target Compound Not Reported Not Reported Not Reported
(8) 1529 (C–NO₂), 1739 (CO) Aromatic H: 7.2–8.1 Carbonyl: ~165, Ar-C: 110–150
(2e) 1710 (C=O) CH=O: 9.8, Ar-H: 6.9–7.5 CH=O: ~190, Ar-C: 110–140

Q & A

Q. What are the standard synthetic routes for 6-bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide?

The synthesis typically involves coupling a pre-functionalized chromene-3-carboxylic acid derivative with an aniline moiety. For example, analogous compounds (e.g., coumarin carboxamides) are synthesized via nucleophilic acyl substitution, where the carboxylic acid is activated (e.g., as an acid chloride) and reacted with the amine group of 2-methyl-3-nitroaniline under basic conditions (e.g., K₂CO₃ in DMF) . Purification often employs silica gel chromatography followed by recrystallization from acetone or DMF/water mixtures to obtain single crystals for structural validation .

Q. How is the crystal structure of this compound determined, and what are its key features?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves a Bruker SMART CCD diffractometer with Mo-Kα radiation, and structures are solved using SHELX software (e.g., SHELXL for refinement). Key features include planarity of the chromene ring, intermolecular hydrogen bonds (e.g., O—H⋯O between carboxylic acid and solvent molecules), and dihedral angles between aromatic rings (e.g., <10° deviation from coplanarity) . The SHELX suite is preferred for its robustness in handling high-resolution data and twinning .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved for this compound?

Contradictions may arise from solvent effects or polymorphism. To resolve these:

  • Perform SC-XRD on multiple crystals from different solvent systems (e.g., DMF vs. acetone) to assess solvent-driven packing variations .
  • Use Hirshfeld surface analysis to quantify intermolecular interactions and identify dominant packing motifs .
  • Cross-validate with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-311G++(d,p)) to compare experimental vs. theoretical bond lengths .

Q. What strategies improve molecular docking accuracy for this compound in target protein studies?

AutoDock Vina is recommended for its speed and scoring function. Key steps:

  • Generate ligand conformers using OMEGA or RDKit to account for rotational flexibility .
  • Optimize grid box dimensions to encompass the protein active site (e.g., 25 ų centered on catalytic residues).
  • Validate docking poses via molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability .
  • Compare results with experimental data (e.g., IC₅₀ values from enzyme assays) to refine scoring thresholds .

Q. How can tautomeric equilibria (e.g., keto-amine vs. hydroxy-pyridine forms) be experimentally determined?

  • Use variable-temperature ¹H NMR in DMSO-d₆ to monitor proton exchange rates and identify dominant tautomers .
  • IR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹ for keto forms) and UV-vis spectroscopy (π→π* transitions) provide complementary evidence .
  • SC-XRD can definitively assign tautomeric states by resolving hydrogen atom positions .

Q. What methodologies address contradictory bioactivity data across different assay systems?

  • Standardize assay conditions (e.g., pH, temperature, and solvent/DMSO concentration) to minimize variability .
  • Perform dose-response curves in triplicate and apply statistical validation (e.g., ANOVA with post-hoc Tukey tests) .
  • Use orthogonal assays (e.g., cell viability vs. enzymatic inhibition) to confirm target specificity .

Methodological Challenges & Solutions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Replace DMF with cheaper solvents (e.g., acetonitrile) and use microwave-assisted synthesis to reduce reaction time .
  • Employ flow chemistry for continuous purification, minimizing silica gel chromatography .
  • Optimize stoichiometry via Design of Experiments (DoE) to identify critical factors (e.g., base concentration, temperature) .

Q. What approaches characterize polymorphism in this compound?

  • Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy (HSM) identify thermal transitions between polymorphs .
  • Pair Powder XRD with Pair Distribution Function (PDF) analysis to resolve amorphous vs. crystalline phases .
  • Solvent-mediated polymorph conversion experiments (e.g., slurrying in ethanol/water) can isolate metastable forms .

Q. How do electron-withdrawing groups (e.g., nitro, bromo) influence electronic properties?

  • Perform cyclic voltammetry to measure redox potentials and HOMO/LUMO gaps .
  • Time-Dependent DFT (TD-DFT) calculations correlate substituent effects with UV-vis absorption maxima .
  • Electron density maps from SC-XRD reveal polarization effects on the chromene ring .

Q. What analytical techniques validate hydrolytic stability under physiological conditions?

  • Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC-MS over 24–72 hours .
  • Use ¹⁹F NMR (if fluorinated analogs exist) for real-time tracking of hydrolysis products .
  • Accelerated stability studies (e.g., 40°C/75% RH) predict shelf-life using Arrhenius modeling .

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